

# Mass Spectrometry Analysis of 4-Bromo-6-methylpyridin-2-amine: A Technical Guide

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## Compound of Interest

Compound Name: 4-Bromo-6-methylpyridin-2-amine

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This technical guide provides a comprehensive overview of the mass spectrometry analysis of **4-Bromo-6-methylpyridin-2-amine**, a compound of interest in pharmaceutical and chemical research. This document outlines detailed experimental protocols, predicted fragmentation patterns, and data presentation to facilitate its identification and characterization.

## Compound Information

**4-Bromo-6-methylpyridin-2-amine** is a substituted pyridine derivative. A summary of its key chemical properties is presented in Table 1.

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>7</sub> BrN <sub>2</sub>	PubChem[1]
Molecular Weight	187.04 g/mol	PubChem[1]
Monoisotopic Mass	185.97926 Da	PubChem[1]
IUPAC Name	4-bromo-6-methylpyridin-2-amine	PubChem[1]

## Experimental Protocols

The following protocols describe the methodology for the mass spectrometric analysis of **4-Bromo-6-methylpyridin-2-amine**. Two common ionization techniques are detailed: Electron Ionization (EI) and Electrospray Ionization (ESI).

## Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectra.

- **Solid Sample Solubilization:** Dissolve the solid **4-Bromo-6-methylpyridin-2-amine** sample in a suitable organic solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent to a concentration of approximately 1 mg/mL.
- **Dilution for Analysis:** Take an aliquot of the stock solution and dilute it further with the appropriate solvent to a final concentration suitable for the specific mass spectrometer, typically in the range of 1-10 µg/mL.
- **Filtration:** If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the instrument's sample introduction system.
- **Vial Transfer:** Transfer the filtered solution into an appropriate autosampler vial with a screw top and a PTFE septum.

## Electron Ionization (EI) Mass Spectrometry

EI-MS is a "hard" ionization technique that provides detailed structural information through extensive fragmentation.

- **Instrumentation:** A gas chromatograph coupled to a mass spectrometer (GC-MS) is typically used.
- **Sample Introduction:** A dilute solution of the analyte is injected into the GC inlet. The GC will separate the analyte from any impurities before it enters the mass spectrometer.
- **Ionization:** The sample is vaporized and then bombarded with a beam of electrons (typically 70 eV).
- **Mass Analyzer:** A quadrupole or time-of-flight (TOF) analyzer can be used to separate the resulting ions based on their mass-to-charge ratio ( $m/z$ ).

- **Data Acquisition:** The mass spectrum is recorded, showing the molecular ion and various fragment ions.

## Electrospray Ionization (ESI) Mass Spectrometry

ESI-MS is a "soft" ionization technique that is particularly useful for determining the molecular weight of the analyte with minimal fragmentation.

- **Instrumentation:** A liquid chromatograph coupled to a mass spectrometer (LC-MS) is commonly employed.
- **Sample Introduction:** The sample solution is introduced into the ESI source via direct infusion or through an LC system.
- **Ionization:** A high voltage is applied to a capillary containing the sample solution, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged, typically forming protonated molecules  $[M+H]^+$ .
- **Mass Analyzer:** A quadrupole, ion trap, or TOF analyzer separates the ions.
- **Data Acquisition:** The mass spectrum is recorded, which should prominently feature the protonated molecular ion.

## Data Presentation and Interpretation

The quantitative data obtained from the mass spectrometry analysis is summarized below.

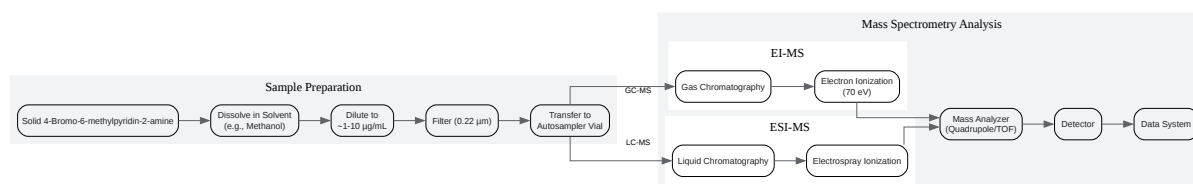
### Predicted Molecular and Adduct Ions

Based on the monoisotopic mass of 185.97926 Da, the expected  $m/z$  values for the molecular ion and common adducts are presented in Table 2. The presence of bromine will result in a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 Da (for the  $^{79}\text{Br}$  and  $^{81}\text{Br}$  isotopes).

Ion Species	Predicted m/z ( $^{79}\text{Br}$ )	Predicted m/z ( $^{81}\text{Br}$ )
$[\text{M}]^{+\cdot}$ (EI)	185.9793	187.9773
$[\text{M}+\text{H}]^+$ (ESI)	186.9871	188.9851
$[\text{M}+\text{Na}]^+$ (ESI)	208.9690	210.9670
$[\text{M}+\text{K}]^+$ (ESI)	224.9429	226.9409

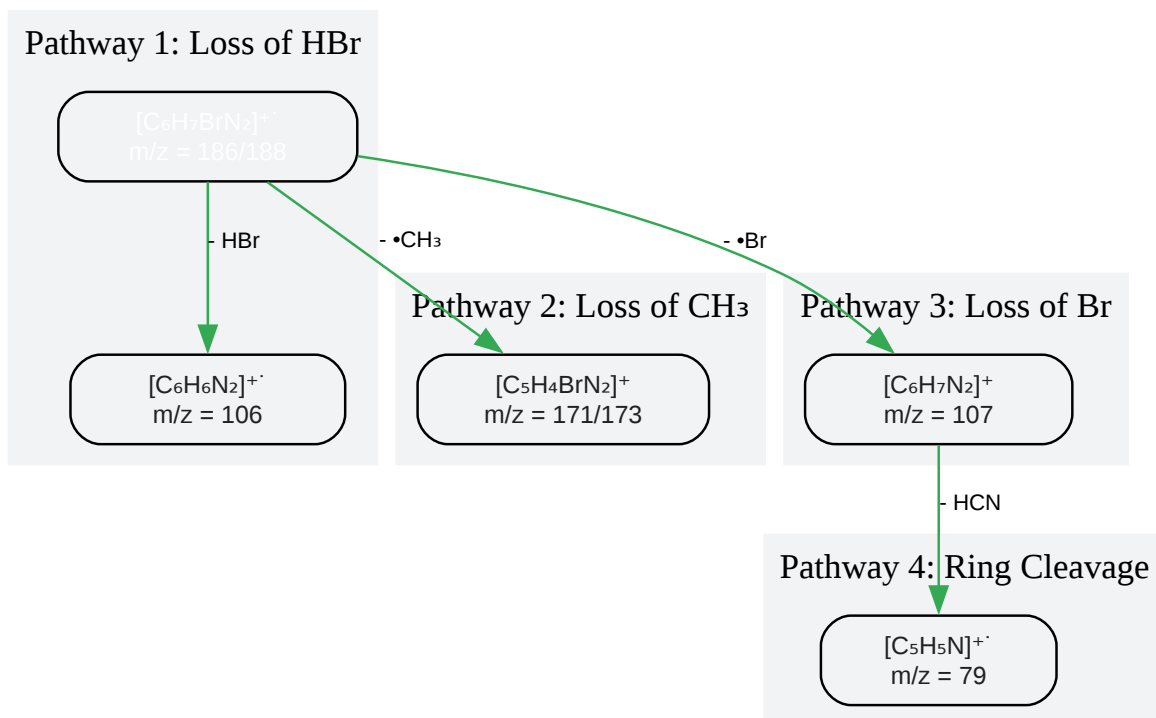
## Visualizations

The following diagrams illustrate the experimental workflow and a proposed fragmentation pathway for **4-Bromo-6-methylpyridin-2-amine**.



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Caption: Experimental workflow for the mass spectrometry analysis of **4-Bromo-6-methylpyridin-2-amine**.



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Caption: Proposed EI fragmentation pathway for **4-Bromo-6-methylpyridin-2-amine**.

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## References

- 1. [orgchemboulder.com](https://www.orgchemboulder.com) [orgchemboulder.com]
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